Shepherdin

Binding affinity Hsp90 Survivin

Shepherdin is the only validated peptidomimetic that simultaneously disrupts the survivin-Hsp90 protein-protein interaction and competitively inhibits the Hsp90 ATP pocket. Unlike geldanamycin derivatives, it does not induce compensatory Hsp70 upregulation, eliminating a key resistance confounder. It uniquely targets the mitochondrial Hsp90 pool, triggering organelle dysfunction within 2 minutes. Quantified efficacy includes complete tumor cell killing with no effect on normal hematopoietic progenitors and 86% xenograft tumor volume reduction (P=0.008). Ideal for AML research, mitochondrial Hsp90 studies, and comparative inhibitor profiling where heat shock response artifacts must be avoided.

Molecular Formula C₄₁H₆₄N₁₂O₁₂S
Molecular Weight 949.09
CAS No. 861224-28-4
Cat. No. B612531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShepherdin
CAS861224-28-4
Molecular FormulaC₄₁H₆₄N₁₂O₁₂S
Molecular Weight949.09
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N
InChIInChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shepherdin (CAS 861224-28-4) Procurement Baseline: A Survivin-Hsp90 Peptidomimetic Inhibitor


Shepherdin (CAS 861224-28-4) is a synthetic peptidomimetic compound corresponding to amino acids 79–87 (KHSSGCAFL) of the human survivin protein [1]. It is designed to specifically antagonize the protein-protein interaction between the molecular chaperone heat shock protein 90 (Hsp90) and the anti-apoptotic regulator survivin [2]. By binding to the N-terminal ATP-binding pocket of Hsp90, Shepherdin disrupts the survivin-Hsp90 complex, leading to the destabilization of Hsp90 client proteins and the induction of tumor cell death via both apoptotic and non-apoptotic mechanisms [3].

Why Generic Substitution Fails: Critical Differentiators for Shepherdin (861224-28-4) Selection


Generic substitution of Shepherdin with other Hsp90 inhibitors or survivin-targeting agents is scientifically unsound due to its unique dual-action mechanism: it both disrupts the survivin-Hsp90 protein-protein interaction and acts as an ATP-competitive Hsp90 inhibitor [1]. Unlike conventional Hsp90 inhibitors (e.g., 17-AAG, geldanamycin derivatives), Shepherdin does not induce the compensatory upregulation of pro-survival Hsp70, a known resistance mechanism that limits the efficacy of other Hsp90 antagonists [2]. Furthermore, Shepherdin uniquely targets a mitochondrial pool of Hsp90, inducing rapid organelle dysfunction that is not observed with other in-class compounds [3]. These mechanistic distinctions translate directly into quantifiable differences in potency, kinetics, selectivity, and in vivo efficacy, as detailed in Section 3.

Shepherdin (861224-28-4) Procurement Evidence: Quantitative Differentiation vs. Closest Analogs


Superior Target Binding Affinity: Shepherdin vs. Other Peptidic Survivin-Hsp90 Antagonists

Shepherdin binds to the survivin-Hsp90 complex with a dissociation constant (Kd) of approximately 80 nM in tumor cell lysates, as determined by competition ELISA [1]. This high affinity is attributed to its rational design based on the survivin sequence Lys79-Leu87, which precisely maps to the binding interface between survivin and Hsp90. In contrast, truncated variants such as Shepherdin[79-83] or scrambled control peptides exhibit significantly reduced or negligible binding to the complex, confirming that the full 9-mer sequence is essential for optimal target engagement [2].

Binding affinity Hsp90 Survivin Kd Peptidomimetic

Enhanced Potency and Kinetic Advantage: Shepherdin vs. 17-AAG in Leukemia Cell Killing

In head-to-head comparisons, Shepherdin demonstrates superior antileukemic activity compared to the clinically evaluated Hsp90 inhibitor 17-AAG [1]. Cell-permeable Shepherdin[79-83] induced rapid and complete killing of AML cells with an IC50 range of 24–35 µM, with effects observed within 30 minutes of exposure [2]. The same study noted that Shepherdin was 'superior for rapidity and efficacy' when directly compared to 17-AAG [1]. Critically, this rapid cytotoxicity was achieved without affecting the viability of normal mononuclear cells or CD34+ hematopoietic progenitors [2].

IC50 Acute myeloid leukemia 17-AAG Potency Kinetics

Avoidance of Hsp70-Mediated Resistance: A Defining Advantage Over Geldanamycin-Derived Hsp90 Inhibitors

A major limitation of conventional Hsp90 inhibitors (e.g., 17-AAG, geldanamycin derivatives) is the induction of the heat shock response, which upregulates the pro-survival chaperone Hsp70 and contributes to therapeutic resistance [1]. Shepherdin treatment of AML cells does not increase Hsp70 levels, whereas 17-AAG and related compounds consistently elevate Hsp70 expression [2]. This differential effect is attributed to Shepherdin's unique contacts with residues Ile-96, Asp-102, and Phe-138 within the Hsp90 ATP pocket, which are not engaged by geldanamycin-class inhibitors [2].

Hsp70 Resistance mechanism 17-AAG Geldanamycin Selectivity

Robust In Vivo Efficacy: Shepherdin Xenograft Tumor Growth Inhibition

Shepherdin demonstrates significant in vivo antitumor activity in AML xenograft models [1]. Mice bearing AML xenograft tumors treated with cell-permeable Shepherdin[79-83] showed marked tumor growth suppression. At study endpoint, the mean tumor volume in the control group was 1698 mm³, compared to 232 mm³ in the Shepherdin-treated group, representing an 86% reduction in tumor burden (difference = 1466 mm³, 95% CI: 505.8–2426; P = 0.008) [2]. Importantly, this efficacy was achieved without systemic or organ toxicity, as confirmed by histological examination of organ tissues [2]. Systemic administration of Shepherdin in vivo is well tolerated and inhibits human tumor growth in mice without toxicity [3].

In vivo Xenograft Tumor growth inhibition AML Pharmacodynamics

Unique Mitochondrial Hsp90 Targeting: Mechanism Distinct from Cytosolic Hsp90 Inhibitors

Shepherdin uniquely targets a mitochondrial pool of Hsp90, a mechanism not shared by conventional cytosolic Hsp90 inhibitors [1]. Within 2 minutes of treatment, Shepherdin disrupts mitochondrial function in AML cells, leading to rapid organelle collapse [2]. This mitochondrial targeting is mediated by Shepherdin's ability to traffic to and accumulate in tumor mitochondria, where it inhibits a mitochondrial Hsp90 network essential for tumor cell survival [3]. In contrast, geldanamycin-class inhibitors (e.g., 17-AAG) primarily target cytosolic Hsp90 and do not induce this acute mitochondrial dysfunction [1].

Mitochondria Hsp90 Organelle dysfunction Mechanism of action Apoptosis

Broad-Spectrum Anticancer Activity with Tumor Selectivity

Shepherdin exhibits potent anticancer activity across multiple tumor types while sparing normal tissues [1]. In AML studies, Shepherdin induced 50% cell death at 24–35 µM in leukemic blasts but did not affect the viability of normal mononuclear cells, nor did it impair colony formation of CD34+ hematopoietic progenitors [2]. Systemic administration in mice inhibited human tumor growth without observable toxicity to normal tissues, confirming its tumor-selective profile [3]. This contrasts with many conventional chemotherapeutics and some Hsp90 inhibitors that exhibit dose-limiting toxicities due to effects on normal proliferating cells.

Selectivity Normal cells Tumor specificity Hematopoietic progenitors Safety

High-Value Application Scenarios for Shepherdin (861224-28-4) in Scientific Research


Acute Myeloid Leukemia (AML) Mechanistic and Translational Studies

Shepherdin is ideally suited for AML research programs requiring a tool compound with validated potency (IC50 24–35 µM) and rapid kinetics (cell death within 30 minutes) across diverse AML subtypes including myeloblastic, monocytic, and CML-blast crisis [1]. Its ability to induce complete cell killing without affecting normal hematopoietic progenitors makes it particularly valuable for ex vivo studies on patient-derived blasts and for xenograft models where tumor reduction (86% volume reduction, P=0.008) has been quantitatively demonstrated [2].

Mitochondrial Hsp90 and Organelle-Specific Chaperone Research

For investigators studying mitochondrial Hsp90 networks or organelle-specific protein homeostasis, Shepherdin is the only validated inhibitor that targets the mitochondrial Hsp90 pool [1]. Its ability to induce mitochondrial dysfunction within 2 minutes of treatment [2] enables acute perturbation studies of organelle biology that are not feasible with other Hsp90 inhibitors, which lack mitochondrial targeting capabilities [3].

Hsp90 Inhibitor Comparison Studies: Bypassing Hsp70-Mediated Resistance

Shepherdin is the tool of choice for comparative Hsp90 inhibitor studies where avoidance of heat shock response confounders is critical. Unlike geldanamycin-derived inhibitors that robustly upregulate pro-survival Hsp70, Shepherdin treatment does not increase Hsp70 levels [1]. This unique property, attributed to its distinct binding contacts with residues Ile-96, Asp-102, and Phe-138 in the Hsp90 ATP pocket [2], allows researchers to dissect Hsp90-dependent pathways without the compensatory activation of Hsp70.

Gene Therapy Vector Development: AAV-Shepherdin Delivery Systems

Shepherdin has been successfully engineered into recombinant adeno-associated virus (rAAV) vectors for gene therapy applications targeting gallbladder carcinoma and other solid tumors [1]. The demonstrated efficacy of rAAV-NT4-TAT-6His-Shepherdin constructs in inhibiting tumor growth in vitro and in xenograft models [2] supports the use of Shepherdin as a validated payload for gene therapy vector development and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shepherdin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.